
6-(4-bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide p-toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZD6244 sulfate salt, also known as selumetinib, is a highly specific mitogen-activated protein kinase 1/2 inhibitor. It is an oral, small-molecule, non-ATP competitive inhibitor of MEK1/2 proteins. This compound has demonstrated significant potential in arresting cell proliferation and inducing apoptosis in various tumor cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AZD6244 sulfate salt involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the sulfate salt .
Industrial Production Methods
Industrial production of AZD6244 sulfate salt typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its sulfate salt form .
Analyse Chemischer Reaktionen
Types of Reactions
AZD6244 sulfate salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Commonly involves the replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone are used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of AZD6244 sulfate salt .
Wissenschaftliche Forschungsanwendungen
AZD6244 sulfate salt has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the MEK1/2 signaling pathway.
Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.
Medicine: Evaluated in clinical trials for the treatment of multiple cancers, including pediatric low-grade glioma, non-small cell lung cancer, and melanoma.
Industry: Used in the development of targeted cancer therapies
Wirkmechanismus
AZD6244 sulfate salt exerts its effects by selectively binding to mitogen-activated protein kinase 1/2 proteins. This binding inhibits the mitogen-activated protein kinase/extracellular signal-regulated kinase signaling pathway, which regulates critical cellular responses such as cell growth, differentiation, and survival. The inhibition of this pathway leads to cell cycle arrest and apoptosis in tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trametinib: Another MEK1/2 inhibitor with similar applications in cancer treatment.
Cobimetinib: Also a MEK inhibitor used in combination with other therapies for cancer treatment.
Uniqueness
AZD6244 sulfate salt is unique due to its specific binding affinity for MEK1/2 proteins and its favorable pharmacokinetic properties, including rapid absorption and minimal accumulation at steady state. It has shown promising activity in multiple solid tumors, supporting its evaluation in combination with conventional chemotherapy and other targeted agents .
Eigenschaften
Molekularformel |
C24H23BrClFN4O6S |
|---|---|
Molekulargewicht |
629.9 g/mol |
IUPAC-Name |
6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H15BrClFN4O3.C7H8O3S/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
ARZOYEROTRNVHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



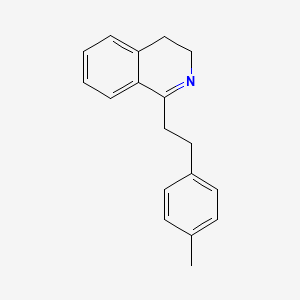
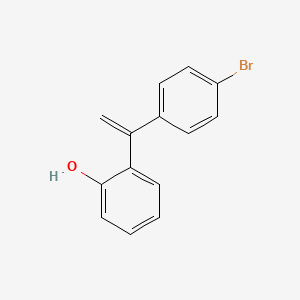

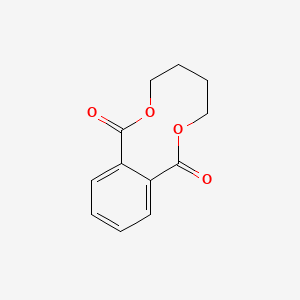
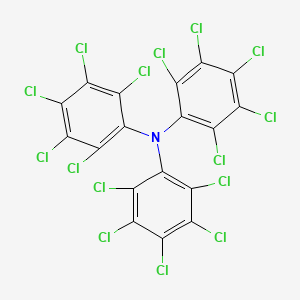
![20-oxaundecacyclo[23.10.1.14,8.02,23.03,17.05,35.09,14.018,22.026,31.032,36.015,37]heptatriaconta-1,3,5(35),6,8(37),9,11,13,15,17,22,24,26,28,30,32(36),33-heptadecaene-19,21-dione](/img/structure/B14131058.png)
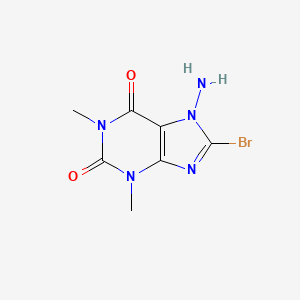
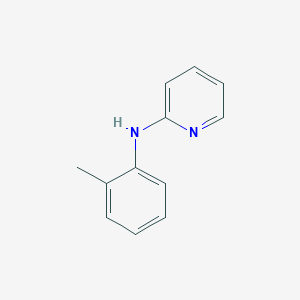
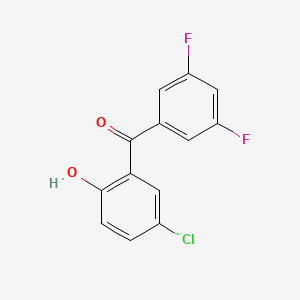
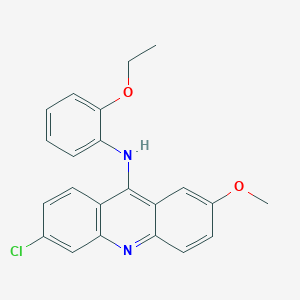

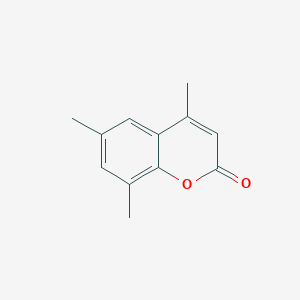
![5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol](/img/structure/B14131094.png)
